[Methyl-(3-methyl-benzyl)-amino]-acetic acid
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Overview
Description
[Methyl-(3-methyl-benzyl)-amino]-acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group attached to a benzyl group, which is further connected to an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(3-methyl-benzyl)-amino]-acetic acid typically involves the reaction of 3-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-methylbenzylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(3-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
[Methyl-(3-methyl-benzyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a similar structure but lacking the acetic acid moiety.
Phenylalanine: An amino acid with a similar aromatic ring structure but different side chain.
Tyrosine: Another amino acid with a similar structure but containing a hydroxyl group.
Uniqueness
[Methyl-(3-methyl-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[methyl-[(3-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
SWJLSEPEYJWQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)CC(=O)O |
Origin of Product |
United States |
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